molecular formula C13H17NO B1611998 4-(4-Methylpiperidin-1-yl)benzaldehyde CAS No. 85872-85-1

4-(4-Methylpiperidin-1-yl)benzaldehyde

Cat. No. B1611998
CAS RN: 85872-85-1
M. Wt: 203.28 g/mol
InChI Key: HRKZATGTUGYPBO-UHFFFAOYSA-N
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Scientific Research Applications

1. Synthesis of N-methyl imines

  • Summary of Application: 4,4′-Trimethylenedipiperidine, a derivative of 4-(4-Methylpiperidin-1-yl)benzaldehyde, is used as a catalyst for the synthesis of N-methyl imines . N-methyl imines are versatile scaffolds in organic chemistry .
  • Methods of Application: The synthesis of various N-methyl imines was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a catalyst . This reagent is a commercially available solid and can be handled easily. It has high thermal stability, low toxicity, and good solubility in green solvents such as water and ethanol .
  • Results or Outcomes: The regenerated catalyst demonstrated stable activity after several recycle runs, and any changes were detected in its chemical structure by 1H NMR monitoring .

2. Synthesis of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues

  • Summary of Application: A diverse series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues has been synthesized . These compounds are derived from 4-(4-Methylpiperidin-1-yl)benzaldehyde .
  • Methods of Application: The synthesis was achieved by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .
  • Results or Outcomes: The reaction resulted in a diverse series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues .

Safety And Hazards

The compound has several hazard statements including H302, H315, H317, H319, and H3351. Precautionary measures include avoiding contact with skin and eyes, and not inhaling dust, fumes, gas, mist, vapors, or spray1.


Future Directions

The future directions for “4-(4-Methylpiperidin-1-yl)benzaldehyde” are not specified in the search results. However, it’s worth noting that the compound is available for research use5.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

4-(4-methylpiperidin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-6-8-14(9-7-11)13-4-2-12(10-15)3-5-13/h2-5,10-11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKZATGTUGYPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599129
Record name 4-(4-Methylpiperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperidin-1-yl)benzaldehyde

CAS RN

85872-85-1
Record name 4-(4-Methylpiperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DI Inshyn, SV Chernii, VB Kovalska… - Вiopolymers and …, 2016 - dspace.nbuv.gov.ua
The pathological proteins aggregation into the fibrillar structures is common to a large group of amyloid-related disorders, such as neurodegenerative diseases. Accordingly, there is a …
Number of citations: 4 dspace.nbuv.gov.ua
R Luo, Z Wang, D Luo, Y Qin, C Zhao… - Journal of Enzyme …, 2021 - Taylor & Francis
A novel series of triazoloquinazolinone derivatives were designed, synthesised, and evaluated for their in vitro biological activities against the SHP2 protein. Moreover, some …
Number of citations: 7 www.tandfonline.com
T Kim, HI Kim, H Oh, Y Jeon, H Shin, HS Kim, J Lim… - Bioorganic …, 2022 - Elsevier
The discovery of small molecules that regulate specific neuronal phenotypes is important for the development of new therapeutic candidates for neurological diseases. Estrogen-related …
Number of citations: 3 www.sciencedirect.com
B Kushwaha, ND Kushwaha, M Priya… - Journal of Molecular …, 2023 - Elsevier
Novel analogues of fluorophenyl tethered thiazoles 7a-k and chalcones 10a-k were designed through molecular hybridization approach. All the synthesized final compounds were …
Number of citations: 2 www.sciencedirect.com

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